D-tagaturonic acid

Description

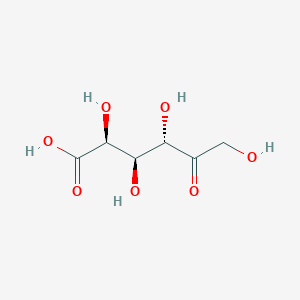

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10O7 |

|---|---|

Molecular Weight |

194.14 g/mol |

IUPAC Name |

(2S,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h3-5,7,9-11H,1H2,(H,12,13)/t3-,4-,5+/m1/s1 |

InChI Key |

IZSRJDGCGRAUAR-WDCZJNDASA-N |

SMILES |

C(C(=O)C(C(C(C(=O)O)O)O)O)O |

Isomeric SMILES |

C(C(=O)[C@H]([C@H]([C@@H](C(=O)O)O)O)O)O |

Canonical SMILES |

C(C(=O)C(C(C(C(=O)O)O)O)O)O |

Origin of Product |

United States |

D Tagaturonic Acid Metabolism and Catabolic Pathways

Central Role of D-Tagaturonic Acid in Hexuronate Catabolism

This compound is a key intermediate in the degradation of D-galacturonic acid, a primary component of pectin (B1162225), a complex polysaccharide found in plant cell walls. iucr.orgaalto.fifrontiersin.org Its metabolism is intricately linked with that of other sugar acids, highlighting its central position in the broader network of hexuronate catabolism.

D-Galacturonic Acid Degradation: The Ashwell Isomerase Pathway

In many bacteria, the breakdown of D-galacturonic acid proceeds through the Ashwell pathway, also known as the isomerase pathway. researchgate.netnih.govfrontiersin.org This pathway begins with the isomerization of D-galacturonic acid to its keto-analogue, this compound. scispace.comiastate.edu This initial conversion is a critical step that channels D-galacturonic acid into a series of reactions leading to intermediates of central metabolism. nih.govcapes.gov.br The pathway ultimately yields pyruvate (B1213749) and D-glyceraldehyde 3-phosphate, which can then enter glycolysis. researchgate.netiastate.edu

Interconversion with D-Fructuronic Acid

This compound can be interconverted with another keto-uronic acid, D-fructuronic acid. researchgate.netscispace.com This reversible epimerization is catalyzed by the enzyme D-tagaturonate-fructuronate epimerase (UxaE), an enzyme identified in the hyperthermophilic bacterium Thermotoga maritima. researchgate.netnih.gov This interconversion provides a metabolic link between the catabolic pathways of D-galacturonic acid and D-glucuronic acid, as D-fructuronic acid is an intermediate in the degradation of the latter. researchgate.netnih.gov This connection allows microorganisms to efficiently utilize both major hexuronic acids found in plant biomass. researchgate.net

Enzymatic Transformations of this compound

The metabolic fate of this compound is dictated by a series of specific enzymatic reactions that transform it into downstream products. These enzymes are key to the progression of the hexuronate catabolic pathway.

Uronate Aldose-Ketose Isomerases (UxaC) in this compound Formation

The formation of this compound from D-galacturonic acid is catalyzed by uronate aldose-ketose isomerases, specifically the enzyme UxaC. researchgate.netnih.govannualreviews.org In Escherichia coli, UxaC is a versatile enzyme that can also convert D-glucuronic acid to D-fructuronic acid. nih.govannualreviews.org This dual specificity makes UxaC a pivotal enzyme at the entry point of hexuronate catabolism. researchgate.netnih.gov The isomerization reaction it catalyzes is a reversible process. annualreviews.org

D-Tagaturonate Reductases (UxaB) and D-Altronic Acid Formation

Following its formation, this compound is reduced to D-altronic acid by the action of D-tagaturonate reductase, also known as UxaB. researchgate.netannualreviews.org This reaction requires a nicotinamide (B372718) adenine (B156593) dinucleotide cofactor, typically NAD(P)H. researchgate.netresearchgate.net The enzyme UxaB is specific for this compound, facilitating the next step in its degradation pathway. researchgate.net The formation of D-altronic acid is a crucial step that precedes its dehydration in the subsequent reaction of the Ashwell pathway. scispace.com

Downstream Catabolic Enzymes and Products (e.g., Pyruvate, D-Glyceraldehyde 3-Phosphate)

Comparative Analysis of this compound Metabolism Across Microorganisms

Microorganisms have evolved distinct strategies to catabolize this compound, integrating it into their central metabolism. These differences are evident when comparing enteric bacteria, fungi, and thermophilic bacteria.

In enteric bacteria such as Escherichia coli, the catabolism of D-galacturonic acid proceeds through what is known as the isomerase pathway. vtt.fi The initial step involves the conversion of D-galacturonic acid to this compound by the enzyme uronate isomerase. vtt.fiasm.org This intermediate is then reduced to D-altronic acid by D-tagaturonate reductase. researchgate.net Subsequently, D-altronic acid is dehydrated to form 2-keto-3-deoxy-D-gluconic acid. researchgate.net This compound is then phosphorylated to 2-keto-3-deoxy-6-phosphogluconate, which is ultimately cleaved into pyruvate and D-glyceraldehyde-3-phosphate, two key metabolites that can enter central carbon pathways. researchgate.netresearchgate.net The genes responsible for this pathway in E. coli are often organized in operons, such as the uxaCBA and uxuAB operons, and their expression is regulated by factors like ExuR. researchgate.netnih.gov

Table 1: Key Enzymes in this compound Metabolism in Escherichia coli

| Enzyme | Function |

|---|---|

| Uronate isomerase (UxaC) | Isomerizes D-galacturonic acid to this compound. nih.gov |

| D-tagaturonate reductase (UxaB) | Reduces this compound to D-altronic acid. researchgate.net |

| Altronate dehydratase | Dehydrates D-altronic acid. |

| 2-keto-3-deoxy-D-gluconate kinase | Phosphorylates 2-keto-3-deoxy-D-gluconic acid. |

Fungi, like Aspergillus niger, employ a different, reductive pathway for D-galacturonate catabolism that does not involve this compound as a direct intermediate. nih.govcapes.gov.br In this pathway, D-galacturonic acid is first reduced to L-galactonate by D-galacturonate reductase. nih.govcapes.gov.br L-galactonate is then dehydrated to 2-keto-3-deoxy-L-galactonate, which is subsequently cleaved by an aldolase (B8822740) into pyruvate and L-glyceraldehyde. nih.govmdpi.com The L-glyceraldehyde can then be further metabolized. nih.gov Although this compound is not a direct intermediate in the main fungal pathway, some bacterial enzymes capable of producing it from L-galactonate have been studied, highlighting potential alternative or engineered routes. aalto.fivtt.fi

Table 2: Key Enzymes in D-Galacturonate Catabolism in Aspergillus niger

| Enzyme | Gene | Function |

|---|---|---|

| D-galacturonate reductase | gaaA | Reduces D-galacturonic acid to L-galactonate. nih.gov |

| L-galactonate dehydratase | gaaB | Dehydrates L-galactonate. vtt.fi |

| 2-keto-3-deoxy-L-galactonate aldolase | gaaC | Cleaves 2-keto-3-deoxy-L-galactonate. nih.gov |

The hyperthermophilic bacterium Thermotoga maritima presents a novel variation of the hexuronic acid catabolic pathway. nih.govwikipedia.org While it can utilize D-galacturonate, it was found to possess a previously uncharacterized enzyme, D-tagaturonate/D-fructuronate epimerase (UxaE), which catalyzes the reversible epimerization of D-tagaturonate to D-fructuronate. researchgate.netnih.gov This creates a metabolic link between the D-galacturonate and D-glucuronate utilization pathways. nih.gov This unique enzymatic capability allows T. maritima to channel metabolites from pectin and xylan (B1165943) degradation into its central metabolism. nih.govresearchgate.net The pathway in T. maritima appears to be a hybrid, sharing some enzymes with the E. coli pathway but also featuring unique enzymes like UxaE that are adapted to its high-temperature environment. nih.gov

Table 3: Unique Enzyme in Thermotoga maritima this compound Metabolism

| Enzyme | Gene | Function |

|---|

Fungal D-Galacturonate Catabolism (e.g., Aspergillus niger)

Integration of this compound Metabolism into Central Carbon Pathways

The catabolism of this compound ultimately funnels carbon skeletons into the central metabolic pathways of the cell, providing both energy and biosynthetic precursors.

The metabolism of this compound is intricately linked to the pentose (B10789219) and glucuronate interconversion pathways. kegg.jp In organisms like Thermotoga maritima, the epimerization of D-tagaturonate to D-fructuronate directly connects the catabolism of D-galacturonate to that of D-glucuronate. nih.govresearchgate.net D-fructuronate is an intermediate in the breakdown of D-glucuronic acid. researchgate.net This interconversion allows the organism to process different uronic acids derived from plant biomass through a common set of downstream reactions. Furthermore, the products of D-tagaturonate breakdown, such as glyceraldehyde-3-phosphate, can enter the pentose phosphate (B84403) pathway, a central hub for generating NADPH and precursors for nucleotide biosynthesis. In some bacteria, the metabolism of galacturonic acid has been proposed to connect to the pentose phosphate pathway through the epimerization of mannonate to gluconate. researchgate.net

A primary outcome of the this compound catabolic pathway in enteric bacteria is the generation of pyruvate and D-glyceraldehyde-3-phosphate. vtt.fi These two molecules are central intermediates in glycolysis. D-glyceraldehyde-3-phosphate can be further metabolized through the lower part of glycolysis to generate another molecule of pyruvate, along with ATP and NADH. Pyruvate can then be converted to acetyl-CoA and enter the tricarboxylic acid (TCA) cycle for complete oxidation to CO2, generating a significant amount of ATP through oxidative phosphorylation. Alternatively, pyruvate and glyceraldehyde-3-phosphate can serve as building blocks for the biosynthesis of amino acids, fatty acids, and other essential cellular components. Thus, the catabolism of this compound provides a direct route for incorporating carbon from pectin into the core energy-generating and biosynthetic pathways of the cell.

Genetic Regulation and Molecular Control of D Tagaturonic Acid Pathways

Transcriptional and Translational Regulation of Catabolic Genes

The breakdown of sugar acids, including D-tagaturonic acid, is governed by complex regulatory networks. asm.org These networks primarily function through negative control, where repressor proteins bind to DNA to block the expression of catabolic genes. asm.orglibretexts.org The presence of a specific sugar acid, which acts as an inducer, can inactivate the repressor, leading to the transcription of the necessary enzymes. asm.orgkhanacademy.org This ensures a coordinated synthesis of all proteins involved in a particular metabolic pathway. asm.org Transcriptional regulation is a key mechanism for cells to control catabolic pathways in response to physiological signals to generate energy. nih.gov

In bacteria such as Escherichia coli, the genes for hexuronate metabolism are organized into the exu regulon. oup.comnih.gov A regulon is a group of genes and operons that are controlled by the same regulatory protein, allowing for a coordinated response to a specific stimulus. britannica.com The exu regulon includes several operons responsible for the transport and breakdown of hexuronates like D-galacturonate and D-glucuronate. oup.comasm.org These include the exuT operon (encoding a transport system), the uxaCA operon, and the uxaB operon. oup.comnih.gov

The entire regulon is under the negative control of a repressor protein encoded by the exuR gene. oup.comnih.gov This repressor binds to specific operator sites on the DNA, preventing the transcription of the catabolic genes. oup.com When an inducer molecule is present, it binds to the ExuR repressor, causing the repressor to detach from the DNA and allowing gene expression to proceed. libretexts.orgkhanacademy.org Research has identified D-fructuronate and D-tagaturonate as the specific inducers for the ExuR repressor. uniprot.org This means the presence of this compound directly signals the cell to produce the enzymes needed for its metabolism.

While exuR is a global regulator of the hexuronate system, other regulatory genes provide finer control over specific branches of the pathway. nih.govasm.org The two primary repressors governing hexuronate metabolism in E. coli are ExuR and UxuR, which belong to the GntR family of transcription factors. asm.orgresearchgate.net

exuR : This gene encodes the ExuR repressor, which exerts primary control over the exu regulon. nih.gov It regulates the operons involved in the metabolism of both D-galacturonate and D-glucuronate, including exuT, uxaCA, uxaB, and uxuAB. asm.orguniprot.org Its activity is directly inhibited by D-tagaturonate. uniprot.org

uxuR : This gene encodes the UxuR repressor, which specifically controls the metabolism of D-glucuronate by repressing the uxuAB operon. asm.orgasm.org However, studies have shown that the uxu operon is under the dual control of both the ExuR and UxuR repressors. asm.org Analysis of double mutants suggests that these two repressors act cooperatively to control the expression of the uxuA and uxuB genes. asm.org

uidR : The uidR gene product regulates the uidABC operon, which is involved in the utilization of β-D-glucuronides. asm.org Comparative genomic analyses have revealed regulatory links between the UxuR/ExuR regulons and the adjacent uidR regulon, indicating a complex, interconnected system for sugar acid metabolism. asm.orgresearchgate.net

The table below summarizes the key regulatory genes and their functions in this compound related pathways.

| Gene | Encoded Protein | Function | Inducer(s) |

|---|---|---|---|

| exuR | ExuR Repressor | Negatively regulates the exu regulon (exuT, uxaCA, uxaB, uxuAB) | D-tagaturonate, D-fructuronate |

| uxuR | UxuR Repressor | Negatively regulates the uxuAB operon, often cooperatively with ExuR | D-fructuronate |

The Hexuronate Regulon and exu System in Bacteria

Gene Expression and Pathway Rewiring in Engineered Strains

Metabolic engineering involves the deliberate modification of an organism's genetic and regulatory processes to increase the production of a specific substance. wikipedia.org This practice is central to creating microbial strains capable of producing valuable chemicals like this compound. Common strategies include blocking competing metabolic pathways and expressing foreign genes (heterologous expression) to construct new biochemical routes. wikipedia.orgopentextbc.ca

To achieve the accumulation of this compound in a microorganism, it is essential to block the metabolic pathways that consume it. nih.gov In the bacterial Ashwell pathway, this compound is converted to D-altronic acid by the enzyme D-altronate NAD-oxidoreductase, which is encoded by the uxaB gene. nih.govnih.gov

By using genetic engineering techniques, the uxaB gene can be inactivated or deleted from the host organism's genome. nih.gov This gene knockout strategy creates a metabolic block, preventing the conversion of this compound to D-altronic acid. As a result, this compound, produced from the upstream pathway (e.g., from D-galacturonic acid), will accumulate within the cell or be exported to the culture medium. This approach of inactivating genes to prevent product degradation is a fundamental and widely used strategy in metabolic engineering for the production of various biochemicals. nih.gov

Heterologous expression is a powerful technique in metabolic engineering where genes from one species are introduced into a different host organism to create novel functions or entire metabolic pathways. mdpi.comnih.gov This approach can be used to produce this compound in industrial microorganisms like E. coli or the fungus Aspergillus niger, which may be better suited for large-scale fermentation than the original source organism. mdpi.comaalto.fi

The construction of a novel this compound production pathway could involve several steps:

Selection of a Host : An appropriate industrial microorganism is chosen, often one with a well-understood genetic background and robust growth characteristics. mdpi.com

Pathway Design : A biosynthetic route to this compound is designed, potentially combining enzymes from different organisms to create the most efficient pathway. nih.gov

Gene Introduction : The genes encoding the enzymes for the designed pathway are assembled and introduced into the host organism using recombinant DNA vectors. opentextbc.camdpi.com

Expression Optimization : To maximize product yield, the expression of the heterologous genes may need to be optimized by using strong promoters, balancing enzyme levels, and modifying regulatory sequences. nih.govmdpi.com

For example, genes from a plant pathway that produces a precursor to D-galacturonic acid could be expressed in E. coli. The native E. coli enzymes could then convert this precursor into this compound, which would accumulate in a strain where the downstream uxaB gene has been deleted. nih.govaalto.fi Such engineered pathways enable the sustainable production of complex molecules from simple, renewable feedstocks.

Advanced Analytical Methodologies in D Tagaturonic Acid Research

Chromatographic Techniques for Metabolite Profiling

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. shimadzu.com For D-tagaturonic acid and its metabolic neighbors, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are the principal tools used for metabolite profiling and structural elucidation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to separate, identify, and quantify components in a liquid sample. wikipedia.orgadvancechemjournal.com The technique passes a sample mixture in a liquid mobile phase through a column packed with a solid stationary phase. advancechemjournal.com Separation is achieved because each component interacts differently with the stationary phase, causing them to travel through the column at different speeds. wikipedia.org

In the context of this compound research, HPLC is invaluable for analyzing organic acids. shimadzu.com Due to the ionic nature of this compound, specific HPLC modes are particularly effective:

Ion Exclusion Chromatography : This is a frequently used mode for organic acid analysis. shimadzu.nl It employs a stationary phase with ion exchange groups that repel highly ionic species (strong acids), while allowing weaker acids like this compound to penetrate the pores of the stationary phase to varying degrees, enabling separation. shimadzu.nl

Reversed-Phase Chromatography : This common HPLC method uses a non-polar stationary phase and a polar mobile phase. advancechemjournal.com It is highly effective for separating complex mixtures and can be adapted for organic acid analysis, often with the use of mobile phase modifiers to control ionization and improve peak shape. americanpharmaceuticalreview.com

The detection of this compound after separation can be achieved using several methods, including UV detectors that measure the absorbance of the carboxyl group at low wavelengths (around 210 nm). shimadzu.nl

Table 1: Typical HPLC Parameters for Organic Acid Analysis

| Parameter | Description | Common Application |

|---|---|---|

| Separation Mode | Ion Exclusion or Reversed-Phase | Separating weak organic acids from a complex biological matrix. shimadzu.nl |

| Stationary Phase (Column) | Polymer-based cation exchange resin (Ion Exclusion); C18 silica (B1680970) (Reversed-Phase) | Provides the medium for differential partitioning of analytes. wikipedia.orgshimadzu.nl |

| Mobile Phase | Dilute aqueous acid (e.g., H₂SO₄) for Ion Exclusion; Buffered water/acetonitrile or methanol (B129727) for Reversed-Phase. | Carries the sample through the column and influences separation. advancechemjournal.comshimadzu.com |

| Detector | UV/Vis (at ~210 nm), Refractive Index (RI), or Mass Spectrometry (MS) | Quantifies the separated components as they elute from the column. shimadzu.comshimadzu.nl |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org GC is ideal for the analysis of volatile and semi-volatile compounds. thermofisher.com Since this compound is a non-volatile sugar acid, a chemical derivatization step is required to increase its volatility for GC analysis. americanpharmaceuticalreview.comnih.gov This process converts the polar carboxyl and hydroxyl groups into less polar, more volatile derivatives, such as silyl (B83357) esters. americanpharmaceuticalreview.com

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and separated into its components based on boiling point and interaction with the column's stationary phase. thermofisher.com As each component elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum is a unique fragmentation pattern that acts as a molecular "fingerprint," allowing for definitive structural confirmation of the analyte as this compound. scioninstruments.com This makes GC-MS an essential tool for verifying the identity of metabolic intermediates discovered through other methods. wikipedia.org

Table 2: GC/MS Workflow for this compound Analysis

| Step | Description | Purpose |

|---|---|---|

| 1. Sample Preparation & Derivatization | The sample containing this compound is treated with a silylating agent (e.g., BSTFA) to convert polar -OH and -COOH groups into volatile trimethylsilyl (B98337) (TMS) ethers and esters. americanpharmaceuticalreview.com | To make the non-volatile sugar acid amenable to gas-phase analysis. nih.gov |

| 2. GC Separation | The derivatized sample is injected into the GC, where components are separated based on their boiling points and polarity as they pass through a capillary column. shimadzu.com | To resolve this compound from other metabolites in the mixture. thermofisher.com |

| 3. MS Detection & Fragmentation | Eluted components enter the mass spectrometer and are bombarded with electrons, causing ionization and fragmentation. | To generate a unique mass spectrum for each component. scioninstruments.com |

| 4. Structural Confirmation | The resulting fragmentation pattern is compared against spectral libraries or known standards to confirm the molecular structure of this compound. | To provide unambiguous identification of the metabolite. wikipedia.org |

High-Performance Liquid Chromatography (HPLC) Applications

Omics Approaches in this compound Research

Metabolomics, in particular, is central to studying this compound. Metabolite profiling aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. nih.gov Using high-throughput techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can create a snapshot of the metabolic state, revealing the relative abundance of this compound and dozens of other related compounds in pathways such as pentose (B10789219) and glucuronate interconversions. nih.govmdpi.com

These metabolomic profiles can be integrated with other omics data. For instance, transcriptomics can reveal whether the genes encoding enzymes in the this compound pathway are upregulated or downregulated under certain conditions, while proteomics can confirm whether these changes in gene expression translate to changes in protein levels. This multi-omics approach is powerful for identifying regulatory control points in the pathway and understanding how it responds to genetic or environmental perturbations. researchgate.netsemanticscholar.org

Table 4: Application of Omics Technologies in this compound Research

| Omics Field | Technology Used | Information Gained | Relevance to this compound |

|---|---|---|---|

| Genomics | DNA Sequencing | Identifies the genes encoding enzymes in the metabolic pathway. metabolon.com | Discovery of genes for D-galacturonate ketol-isomerase or D-tagaturonate reductase. |

| Transcriptomics | RNA-Seq, Microarrays | Measures the expression levels of genes under different conditions. nih.gov | Determines if pathway genes are induced in the presence of D-galacturonic acid. |

| Proteomics | LC-MS/MS | Identifies and quantifies the proteins present in a cell. nih.gov | Confirms the presence and abundance of the enzymes that metabolize this compound. |

| Metabolomics | LC-MS, GC-MS, NMR | Identifies and quantifies all metabolites, including this compound and its precursors/products. generalmetabolics.comfrontiersin.org | Provides a direct measurement of metabolic flux and pathway activity. |

Proteomics for Enzyme Characterization

Proteomics, the large-scale study of proteins, provides a direct window into the functional machinery of a cell. While transcriptomics reveals the potential for protein expression, proteomics confirms the presence and often the abundance of these proteins. In this compound research, proteomics is instrumental in identifying and characterizing the enzymes that directly catalyze the steps in its metabolic pathways.

Key applications of proteomics in this field include:

Identification of Pathway Enzymes: By analyzing the proteome of cells or tissues actively metabolizing this compound, researchers can identify the specific enzymes involved. This is often achieved by comparing the protein profiles of induced versus uninduced cells.

Confirmation of Gene Annotations: Transcriptomic studies may predict the function of a gene based on sequence homology. Proteomic analysis can confirm that the gene is indeed translated into a protein and can help to validate its proposed enzymatic function.

Post-Translational Modification Analysis: Proteins can undergo various modifications after translation that affect their activity, localization, and stability. Proteomics can identify these modifications on enzymes in the this compound pathway, providing a more complete picture of their regulation.

Mass spectrometry (MS) is the cornerstone technology in proteomics. creative-proteomics.com In a typical "bottom-up" proteomics experiment, proteins are extracted from a sample and digested into smaller peptides using an enzyme like trypsin. creative-proteomics.com These peptides are then separated, often by liquid chromatography, and analyzed by a mass spectrometer. The mass-to-charge ratios of the peptides and their fragmentation patterns are used to identify the original proteins from which they were derived by searching against a protein sequence database. creative-proteomics.com

For instance, to characterize the enzymes in a newly discovered this compound degradation pathway, a researcher might grow a microorganism on a medium containing this compound as the sole carbon source. The proteins would then be extracted and subjected to proteomic analysis. The identified proteins could then be compared to those from the same organism grown on a different carbon source to pinpoint the enzymes specifically induced by this compound.

The following table presents a hypothetical list of enzymes identified through a proteomic analysis of a bacterial lysate after growth on a this compound-rich medium.

| Protein Accession | Identified Protein | Peptide Count | Putative Function |

| P12345 | D-tagaturonate isomerase | 15 | Isomerization of this compound |

| Q67890 | Altronate oxidoreductase | 12 | Reduction of altronate |

| R54321 | Altronate hydrolase | 10 | Hydrolysis of altronate |

| S98765 | 2-keto-3-deoxy-gluconate kinase | 18 | Phosphorylation of 2-keto-3-deoxy-gluconate |

This proteomic data provides direct evidence for the presence of the enzymes required for the initial steps of this compound catabolism, complementing the gene expression data obtained from transcriptomics.

Biotechnological Relevance and Industrial Applications of D Tagaturonic Acid Pathways

Valorization of Pectin-Rich Biomass Through D-Tagaturonic Acid Intermediates

Pectin-rich biomass, such as citrus peels, sugar beet pulp, and apple pomace, represents a largely underutilized and abundant renewable resource. escholarship.orgaalto.ficonstructor.university These materials are byproducts of the food processing industry, and their valorization through biotechnological routes offers a sustainable alternative to disposal and a source for green chemicals. escholarship.orgconstructor.universitymdpi.com The core of pectin's structure is a polymer of D-galacturonic acid, which can be broken down and metabolized by various microorganisms. iastate.edud-nb.info In many bacterial systems, the catabolism of D-galacturonic acid proceeds through its isomerization to this compound. iastate.eduresearchgate.netvtt.fi This makes the this compound pathway central to the conversion of pectin-rich biomass into a variety of valuable products.

Production of Platform Chemicals (e.g., L-Galactonic Acid)

One of the most promising applications of this compound-related pathways is the production of platform chemicals, which are versatile building blocks for the chemical industry. L-galactonic acid, for example, has been identified as a potential platform chemical with applications in the food and cosmetic industries.

The production of L-galactonic acid can be achieved through the microbial conversion of D-galacturonic acid, the primary monomer of pectin (B1162225). aalto.fi In fungi, the catabolic pathway for D-galacturonic acid begins with its reduction to L-galactonic acid by a D-galacturonate reductase. aalto.firesearchgate.net By engineering fungal strains, such as Aspergillus niger and Hypocrea jecorina (Trichoderma reesei), to disrupt the subsequent step in the pathway (the dehydration of L-galactonic acid), it is possible to accumulate L-galactonic acid. aalto.fivtt.fi

Research Findings on L-Galactonic Acid Production:

Engineered Fungal Strains: Deletion of the gene encoding L-galactonate dehydratase in A. niger and H. jecorina has been shown to enable the production of L-galactonic acid from D-galacturonic acid. aalto.fivtt.fi

Improved Production Rates: Overexpression of the D-galacturonate reductase gene in these engineered strains has been demonstrated to improve the initial production rate of L-galactonic acid. aalto.fivtt.fi

High Yields: Studies have reported final titers of L-galactonic acid between 7 and 9 g/L with product yields approaching 100% from pure D-galacturonic acid using these engineered fungal hosts. aalto.fi

Consolidated Bioprocessing: Furthermore, the direct conversion of pectin-rich biomass, like citrus processing waste, into L-galactonic acid has been successfully demonstrated in both submerged and solid-state fermentation, with yields reaching nearly 90% of the theoretical maximum in solid-state fermentation. aalto.fi

| Microorganism | Substrate | Key Genetic Modification | Fermentation Type | Reported Titer/Yield | Reference |

|---|---|---|---|---|---|

| Aspergillus niger | D-Galacturonic Acid | Deletion of L-galactonate dehydratase gene | Submerged | 7-9 g/L | aalto.fi |

| Hypocrea jecorina | D-Galacturonic Acid | Deletion of L-galactonate dehydratase gene | Submerged | 7-9 g/L | aalto.fi |

| Aspergillus niger | Citrus Processing Waste | Deletion of L-galactonate dehydratase gene | Solid-State | ~90% of theoretical maximum | aalto.fi |

Bioconversion to Value-Added Sugar Acids and Derivatives

Beyond platform chemicals, the this compound pathway is integral to the production of other value-added sugar acids and their derivatives. Metabolic engineering strategies are employed to channel the metabolic flux from D-galacturonic acid towards desired products. researchgate.net

For instance, meso-galactaric acid (mucic acid) is another dicarboxylic acid with applications in food, cosmetics, pharmaceuticals, and as a platform chemical. nih.gov Its production can be achieved by introducing a bacterial D-galacturonate dehydrogenase into fungal strains where the native D-galacturonic acid catabolism has been disrupted. nih.gov This enzyme catalyzes the oxidation of D-galacturonic acid to meso-galactaric acid. nih.gov

Additionally, research has explored the biocatalytic upgrading of D-galacturonic acid to other valuable compounds. ucl.ac.uk Transketolase-mediated reactions have been investigated for the conversion of D-galacturonic acid into novel polyalcohols with potential applications in medicine. ucl.ac.uk

Role in Biorefinery Concepts and Sustainable Chemical Production

The integration of this compound pathways into biorefinery concepts is a cornerstone of sustainable chemical production from renewable resources. A biorefinery aims for the comprehensive utilization of biomass to generate a spectrum of products, minimizing waste and maximizing value. bmbf.deieabioenergy.com Pectin-rich residues are attractive feedstocks for biorefineries due to their high sugar content and low lignin (B12514952) levels, which simplifies processing. constructor.universityresearchgate.net

Consolidated Bioprocessing Strategies

Consolidated bioprocessing (CBP) is an advanced and cost-effective approach that combines enzyme production, biomass hydrolysis, and fermentation into a single step, typically using a single microorganism or a microbial consortium. nih.govasm.org The development of microbial strains capable of performing all these functions is a key goal for making biofuel and biochemical production from lignocellulosic biomass economically viable. asm.org

For pectin-rich biomass, CBP strategies focus on engineering microorganisms to both secrete pectinolytic enzymes for the breakdown of pectin into D-galacturonic acid and to ferment the released sugars. biosc.de

Fungal Systems: Fungi like Ustilago maydis are being explored for their natural ability to produce pectin-degrading enzymes. biosc.de Research has focused on creating mixed cultures of fungal strains with complementary enzyme activities to achieve efficient degradation of polygalacturonic acid to D-galacturonic acid for subsequent metabolism. biosc.de

Bacterial Systems: In another approach, Escherichia coli, a workhorse in industrial biotechnology, has been engineered to express and secrete pectinolytic enzymes. asm.org This allows the bacterium to partially saccharify pectin-rich biomass like sugar beet pulp while simultaneously co-fermenting the released sugars into ethanol (B145695). asm.org

Yeast Systems: While the widely used yeast Saccharomyces cerevisiae cannot naturally metabolize D-galacturonic acid, it has been genetically engineered to do so. d-nb.infonih.govnih.gov Equipping S. cerevisiae with the fungal catabolic pathway for D-galacturonic acid is a significant step towards creating a robust CBP strain for pectin-rich feedstocks. constructor.university

Optimization of Fermentation Processes

Optimizing fermentation conditions is critical for maximizing the efficiency and yield of biochemical production from this compound pathways. This involves fine-tuning various parameters such as temperature, pH, substrate concentration, and nutrient availability. nih.govaeb-group.com

Key Optimization Strategies:

Co-substrate Utilization: The conversion of the oxidized monomer D-galacturonic acid into reduced products like ethanol is challenging due to an electron imbalance. nih.gov Providing a reduced co-substrate, such as glycerol (B35011) (a byproduct of the biodiesel industry), can overcome this limitation. constructor.universitynih.gov Engineered S. cerevisiae strains capable of co-fermenting D-galacturonic acid and glycerol have shown significantly improved consumption rates and ethanol yields. constructor.universitynih.gov One study reported a maximum specific consumption rate of D-galacturonic acid of 0.23 g gCDW⁻¹ h⁻¹ when glycerol was supplied. nih.gov

Process Parameter Control: Orthogonal experimental designs and response surface methodology are often used to systematically optimize fermentation parameters. frontiersin.orgmdpi.com For example, in the production of trans-2-decenoic acid, a Box-Behnken design was used to optimize substrate feeding concentration, inducer concentration, and the concentration of a metal cofactor (MnCl₂), leading to a significant increase in product titer. mdpi.com

Metabolic Engineering and Synthetic Biology: Advanced metabolic engineering and synthetic biology tools are crucial for optimizing fermentation. researchgate.net This includes pathway engineering to overexpress key enzymes, deleting competing pathways to increase precursor availability, balancing cofactors for redox reactions, and engineering transporters for better substrate uptake and product export. researchgate.net CRISPR-Cas systems and dynamic regulatory circuits allow for precise genetic modifications and adaptive control over metabolic fluxes, further enhancing production efficiency. researchgate.net

| Product | Microorganism | Optimization Approach | Key Optimized Parameters | Outcome | Reference |

|---|---|---|---|---|---|

| Ethanol | Saccharomyces cerevisiae | Co-substrate feeding | Glycerol as co-substrate | Max specific D-GalUA consumption rate of 0.23 g gCDW⁻¹ h⁻¹ | nih.gov |

| trans-2-Decenoic Acid | Engineered bacteria | Response Surface Methodology (Box-Behnken) | Substrate feed, inducer concentration, MnCl₂ concentration | Titer increased from <0.5 g/L to ~1.98 g/L | mdpi.com |

| Lactic Acid Beverage | Mixed Lactic Acid Bacteria | Orthogonal experimental design | Fermentation temperature, time, inoculum size, sugar amount | Defined optimal fermentation combination for desired qualities | frontiersin.org |

Future Perspectives and Emerging Research Directions

Systems Biology and Synthetic Biology Approaches to D-Tagaturonic Acid Pathways

Systems biology, an approach that seeks to understand the complex interactions within biological systems, is being applied to elucidate the intricate networks governing this compound metabolism. isbscience.org By integrating "omics" data (genomics, proteomics, metabolomics), researchers can construct comprehensive models of how organisms utilize and transform this compound. isbscience.orgnumberanalytics.com These models are crucial for identifying key enzymes, regulatory elements, and metabolic bottlenecks. numberanalytics.com

Synthetic biology, which involves the design and construction of new biological parts, devices, and systems, leverages the knowledge gained from systems biology to engineer microorganisms for specific purposes. nih.gov A primary goal is to redirect metabolic pathways towards the production of desired compounds. vtt.fi For instance, by introducing heterologous genes and deleting competing pathways, researchers can create microbial cell factories capable of converting substrates like D-galacturonic acid into valuable products via this compound intermediates. aalto.firesearchgate.net

Key strategies in the systems and synthetic biology toolbox for this compound pathways include:

Pathway Engineering: Overexpressing genes that encode key enzymes in the this compound pathway to increase metabolic flux towards a target product. researchgate.net

Deletion of Competing Pathways: Eliminating metabolic branches that divert intermediates away from the desired pathway, thereby maximizing product yield. researchgate.net

Cofactor Balancing: Engineering the cellular environment to ensure an adequate supply of necessary cofactors, such as NADH or ATP, for enzymatic reactions. researchgate.net

Transporter Engineering: Modifying or introducing transport proteins to improve the uptake of substrates or the export of the final product. researchgate.net

CRISPR-Cas Systems: Utilizing advanced gene-editing tools for precise and efficient modification of microbial genomes to rewire metabolic pathways. researchgate.net

These approaches have the potential to create robust and efficient microbial strains for the production of a variety of chemicals derived from this compound.

Discovery of Novel this compound-Related Enzymes and Functions

The exploration of microbial biodiversity continues to uncover novel enzymes with activities related to this compound. These discoveries expand our understanding of uronic acid metabolism and provide new biocatalysts for industrial applications.

A notable discovery is the tagaturonate-fructuronate epimerase (UxaE) from the hyperthermophilic bacterium Thermotoga maritima. researchgate.net This enzyme catalyzes the reversible epimerization of D-tagaturonate to D-fructuronate, a key step in the catabolism of hexuronates. researchgate.net The identification of UxaE has provided insights into the metabolic versatility of microorganisms in utilizing different uronic acids. researchgate.net

Another significant finding is the characterization of L-galactonate-5-dehydrogenase , an enzyme from Escherichia coli encoded by the yjjN gene. vtt.fiaalto.fi This enzyme oxidizes L-galactonic acid to produce this compound. aalto.fi The characterization of this enzyme has been instrumental in engineering fungal pathways for the production of valuable compounds. vtt.fi

The ongoing search for new enzymes is crucial for several reasons:

Expanding the Biocatalytic Toolbox: Newly discovered enzymes can possess unique properties, such as higher activity, stability, or different substrate specificities, which can be advantageous for industrial processes.

Understanding Metabolic Diversity: The identification of novel enzymes and pathways sheds light on the diverse strategies that microorganisms have evolved to metabolize complex carbohydrates.

Enabling New Biosynthetic Routes: Characterized enzymes can be incorporated into engineered metabolic pathways to produce novel compounds or improve the efficiency of existing bioproduction systems.

| Enzyme | Source Organism | Function | Reference |

| Tagaturonate-fructuronate epimerase (UxaE) | Thermotoga maritima | Catalyzes the reversible epimerization of D-tagaturonate to D-fructuronate. | researchgate.net |

| L-galactonate-5-dehydrogenase (YjjN) | Escherichia coli | Oxidizes L-galactonic acid to this compound. | vtt.fiaalto.fi |

| Uronic acid isomerase | Escherichia coli | Isomerizes glucuronic and galacturonic acids to their keto analogs, fructuronic and tagaturonic acids. | scispace.com |

| D-altronic acid dehydrogenase | Escherichia coli | Reduces this compound to D-altronic acid in the presence of DPNH. | scispace.com |

Advancements in Bioprocess Engineering for Scalable Production

The translation of laboratory-scale microbial production of this compound and its derivatives to an industrial scale hinges on advancements in bioprocess engineering. kribb.re.kr This field focuses on designing and optimizing the equipment and processes used for large-scale fermentation and product recovery. mlsu.ac.in

Key aspects of bioprocess engineering for scalable production include:

Fermentation Strategy: The choice of fermentation mode—batch, fed-batch, or continuous—is critical and depends on the specific product and microorganism. mlsu.ac.in Batch and fed-batch processes are common for producing specialty chemicals. mlsu.ac.in

Media Optimization: Developing a cost-effective and efficient growth medium is essential for maximizing product yield and minimizing production costs. mlsu.ac.in The medium must provide all necessary nutrients for the microorganism while promoting high production rates. mlsu.ac.in

Process Control and Optimization: Monitoring and controlling parameters such as pH, temperature, and dissolved oxygen during fermentation are crucial for maintaining optimal production conditions. mlsu.ac.in

Downstream Processing: Developing efficient and scalable methods for separating and purifying the target product from the fermentation broth is a major challenge. This can involve techniques like filtration, chromatography, and crystallization.

Scale-Up: Successfully transitioning a bioprocess from the laboratory to industrial-scale bioreactors requires careful consideration of mass transfer, heat transfer, and mixing dynamics to ensure consistent performance. kribb.re.kr

The integration of systems biology, synthetic biology, and bioprocess engineering is creating a powerful synergy for the development of sustainable and economically viable processes for the production of this compound and its derivatives. Future research in these areas will likely lead to the commercialization of new bio-based products derived from this versatile chemical compound.

Q & A

Q. What enzymatic methods are used to identify D-tagaturonic acid in bacterial metabolic studies?

this compound can be identified using uronic acid isomerase assays. For instance, E. coli adapted to D-galacturonate produces this enzyme, which catalyzes the conversion of D-galacturonate to this compound. Validation involves isolating the enzyme, incubating it with the substrate, and quantifying the product via chromatography (e.g., HPLC) or spectrophotometric methods. Enzymatic specificity is confirmed by testing inactivity against other uronic acids like D-glucuronate .

Q. How can researchers quantify this compound concentrations in experimental samples?

Linear regression models are effective for quantification. For example, a study correlating this compound moles (x-axis, 10⁻³ units) with S/V ratios (y-axis) demonstrated a linear relationship (slope = 1×10⁻⁴ M). This approach requires calibrating instruments with standard solutions and ensuring data points fall within the linear range. Statistical tools like R² values validate the model's reliability .

Q. What are the minimal reporting requirements for this compound characterization in published studies?

Follow journal guidelines such as those from the Beilstein Journal of Organic Chemistry:

- Describe synthesis protocols, including enzyme sources (e.g., bacterial strain details) and reaction conditions (pH, temperature).

- Provide chromatographic retention times, NMR/IR spectra, and purity data.

- Reference established methods for known compounds or include full analytical data for novel derivatives .

Advanced Research Questions

Q. How can orthogonal experimental design optimize this compound production in bacterial systems?

Use factorial designs to test variables like pH, temperature, and substrate concentration. For example, an orthogonal array (e.g., L9 matrix) can identify interactions between factors. Post-hoc analysis (ANOVA) determines significant variables, enabling targeted optimization. This method reduces experimental runs while maximizing data robustness .

Q. What strategies resolve contradictions in reported kinetic parameters of uronic acid isomerase activity?

Discrepancies may arise from assay conditions (e.g., buffer composition) or enzyme purity. To address this:

Q. How should researchers handle clustered data in longitudinal studies on this compound metabolism?

Account for nested observations (e.g., repeated measurements from the same bacterial culture) using mixed-effects models. Specify fixed effects (e.g., substrate concentration) and random effects (e.g., batch variability). Software like R (lme4 package) or SAS (PROC MIXED) can model correlations and reduce type I errors .

Q. What advanced spectroscopic techniques differentiate this compound from its stereoisomers?

- 13C-NMR : Compare chemical shifts of carboxyl and hydroxyl groups; this compound shows distinct peaks at δ 175-178 ppm (carboxyl) and δ 70-75 ppm (hydroxyl).

- Circular Dichroism (CD) : Stereospecific absorption bands in the 200-250 nm range confirm configuration.

- X-ray Crystallography : Resolve crystal structures to unambiguously assign stereochemistry .

Methodological Guidelines

- Data Reproducibility : Archive raw data (e.g., chromatograms, spectra) in repositories like Zenodo or Figshare. Include metadata on instrument settings and calibration curves .

- Statistical Reporting : Use APA-style tables for ANOVA results, highlighting F-values, degrees of freedom, and p-values. For regression models, report slopes, intercepts, and confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.